REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][C:11]#[C:12][C:13]1[CH:14]=[C:15]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1.C>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[C:15]([S:19]([NH2:22])(=[O:20])=[O:21])[CH:16]=[CH:17][CH:18]=1
|
Name
|
3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide
|
Quantity
|
627 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCOCCC#CC=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
314 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
IMS
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Quantity
|
1900 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred under an atmosphere of hydrogen (0.2 bar) at 20° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of Celite
|
Type
|
WASH
|
Details
|
The filter pad was washed with IMS (4300 ml)
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Type
|
CUSTOM
|
Details
|
the filtrate transferred to a hydrogenation vessel
|
Type
|
ADDITION
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Details
|
5% Platinum on Charcoal (520.1 g, ˜50% water) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a short pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCOCCCCC=1C=C(C=CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 499 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |